2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is an organic compound that features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves several steps, starting with the preparation of the indole core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The methoxyethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens, nitro groups, and sulfonyl groups for electrophilic aromatic substitution.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitro-substituted derivatives of the compound .
Scientific Research Applications
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: Contains an indole group and methoxyethyl substituents.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Features an indole moiety and various functional groups.
Uniqueness
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNYNSFVPUASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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